![molecular formula C10H12N2O3 B2372558 4-[(2-Carbamoylethyl)amino]benzoic acid CAS No. 1249907-84-3](/img/structure/B2372558.png)

4-[(2-Carbamoylethyl)amino]benzoic acid

Overview

Description

Molecular Structure Analysis

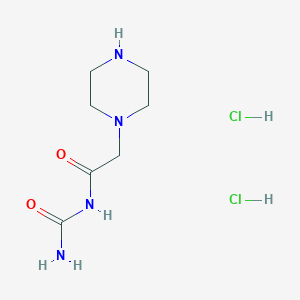

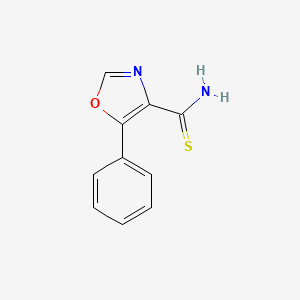

The molecular structure of 4-[(2-Carbamoylethyl)amino]benzoic acid contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 primary amine .Scientific Research Applications

Novel Derivatives Synthesis

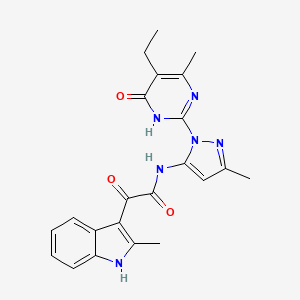

Rodríguez et al. (2022) explored the synthesis of derivatives related to 4-[(2-Carbamoylethyl)amino]benzoic acid, focusing on obtaining compounds with a 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus. They reported the successful synthesis of a phthalide–carboxamide-bearing system from a 3,4-diaminoisocoumarine derivative using a novel methodology (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Building Blocks for Pseudopeptide Synthesis

Pascal et al. (2000) investigated 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid potentially useful as a building block for peptidomimetics and combinatorial chemistry. Their study demonstrated the selective reactivity of AmAbz's distinct functionalities, which is crucial for its application in pseudopeptide synthesis (Pascal, Sola, Labéguère, & Jouin, 2000).

Schiff Base Compounds and Biological Activity

Research by Radi et al. (2019) involved synthesizing new derivatives from 4-amino benzoic acid and studying their biological activity against various bacteria. This work highlights the potential of this compound derivatives in antimicrobial applications (Radi, Husain, Zaki, Sultan, Hamed, & Khamis, 2019).

Biosensor Development

Castaño-Cerezo et al. (2020) developed a biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae. This biosensor, sBAD, is capable of detecting various carboxylic acids including p-aminobenzoic acid, demonstrating its utility in microbial engineering for sustainable production of benzoic acid derivatives (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020).

Structural and Thermal Studies

Kaya and Bilici (2006) conducted structural characterization and thermal studies of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid. They analyzed the molecular weight, thermal stability, and electrical conductivity, revealing the semiconductor properties of the polymer (Kaya & Bilici, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 4-aminobenzoic acid, indicates that it may form combustible dust concentrations in air. It is advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere. It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name |

4-[(3-amino-3-oxopropyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14)15/h1-4,12H,5-6H2,(H2,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHWMKVYKBJSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2372478.png)

![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate](/img/structure/B2372483.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)